N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide
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Overview
Description
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxazole ring substituted with a bromophenyl group and a fluorobenzamide moiety, making it a subject of study for its chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it a preferred method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high efficiency, eco-friendliness, and the use of a reusable catalyst.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide
- N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine
Uniqueness
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H12BrFN2O2 |
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Molecular Weight |
411.2 g/mol |
IUPAC Name |
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C20H12BrFN2O2/c21-16-4-2-1-3-15(16)20-24-17-11-14(9-10-18(17)26-20)23-19(25)12-5-7-13(22)8-6-12/h1-11H,(H,23,25) |
InChI Key |
DTNOLIJSRMMKEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F)Br |
Origin of Product |
United States |
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